molecular formula C22H28O3 B1668266 Canrenone CAS No. 976-71-6

Canrenone

Katalognummer: B1668266
CAS-Nummer: 976-71-6
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: UJVLDDZCTMKXJK-GMTJQTPWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Key Steps:

  • Ethynylation : C17 carbonyl of 4AD reacts with potassium acetylide under inert gas to form Compound II .

  • Hydrogenation : Catalytic hydrogenation (5% Pd/C) reduces the alkyne to an alkane (Compound III ) .

  • Oxidation-Cyclization :

    • Primary hydroxyl groups on the side chain are oxidized to carboxylic acids.

    • Conditions : Oxidants (e.g., CrO₃), phase-transfer catalysts (e.g., tetrabutylammonium bromide), and polar solvents (e.g., acetone) .

    • Cyclization forms the γ-lactone ring .

  • Bromination-Debromination :

    • Bromination : Introduces a bromine at C6–C7 using HBr/H₂O₂ .

    • Debromination : Heating (90–110°C) in alkaline media removes bromine, yielding the conjugated diene (Δ⁴,⁶-3-ketone) .

Dehydrogenation Reactions

Dehydrogenation of 3-keto-1,4-diene precursors using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) produces this compound :

  • Conditions :

    • Solvent: Dichloromethane or tert-butanol.

    • Catalyst: Triethylamine sulfate .

Isotopic Labeling

For tracer studies, this compound is labeled via:

  • Tritium (³H) : Catalytic reduction of 3-keto-1,4-diene with tritium gas, followed by enol-keto tautomerism to stabilize the label .

  • Carbon-14 (¹⁴C) : Reaction of 17-ethynyl steroids with ¹⁴CO₂ to form labeled carboxylic acid intermediates .

Stability and Degradation

  • pH Sensitivity : this compound undergoes degradation under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, forming hydroxylated byproducts .

  • Thermal Stability : Stable at room temperature but decomposes above 150°C .

Metabolic and Toxicological Reactions

  • Epoxidation : this compound is metabolized in vitro to mutagenic 6,7-epoxides via cytochrome P450 enzymes .

  • Oxidative Stress : Generates reactive oxygen species (ROS) in renal cells, contributing to nephrotoxicity at high doses .

Comparative Reactivity in Pharmacological Context

Reaction TypeSpironolactoneThis compound
Aldosterone AntagonismModerateHigh
Androgen Receptor BindingHighLow
Bioactivation to MutagensNoYes

Key Research Findings

  • This compound’s elimination from 7α-(methylthio)spironolactone S-oxide occurs at physiologically relevant rates (t₁/₂ = 2–6 hours at pH 7.4) .

  • Synthetic routes using phase-transfer catalysts improve cyclization yields by 15–20% compared to traditional methods .

  • DDQ-mediated dehydrogenation achieves >90% purity, avoiding polycyclic byproducts .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Mechanism of Action
Canrenone functions primarily as an aldosterone antagonist, which inhibits the action of aldosterone at mineralocorticoid receptors. This mechanism leads to various physiological effects, including diuresis and vasodilation. It is noted for being more potent than spironolactone as an antimineralocorticoid but less effective as an antiandrogen .

Pharmacokinetics
The pharmacokinetic profile of this compound shows an elimination half-life of approximately 16.5 hours, allowing for sustained effects in therapeutic applications. Its pharmacokinetics can vary based on factors such as patient weight and age, particularly in pediatric populations .

Heart Failure Management

This compound has been studied extensively in the context of heart failure. Research indicates that it may reduce mortality rates when compared to placebo treatments. In one longitudinal study involving patients with chronic heart failure, those treated with this compound exhibited significantly lower mortality rates and improved diastolic function compared to those receiving conventional therapy . The following table summarizes key findings from clinical studies:

Study FocusTreatment GroupKey Findings
Heart FailureThis compound vs. PlaceboReduced mortality and improved diastolic function
Blood PressureThis compound vs. Conventional TherapyLower systolic and diastolic blood pressure observed in this compound group
Uric Acid LevelsThis compound TreatmentSignificant reduction in uric acid levels compared to controls

Treatment of Hirsutism

This compound has shown efficacy in treating hirsutism in women by acting on androgen receptors and inhibiting the effects of testosterone. Clinical studies have demonstrated that this compound can effectively reduce hair growth in women suffering from this condition .

Vasorelaxation Restoration

Recent studies have indicated that this compound may restore impaired vasorelaxation caused by marinobufagenin (a potent vasoconstrictor) in human umbilical arteries. This suggests a potential application for this compound in managing vascular dysfunctions associated with pregnancy-related complications .

Case Study 1: Heart Failure

A cohort study involving 166 patients with chronic heart failure treated with this compound over ten years demonstrated significant improvements in both systolic and diastolic blood pressure compared to a control group receiving standard therapy. The study reported a notable decrease in left ventricular mass among the this compound-treated patients .

Case Study 2: Hirsutism

In a clinical trial focusing on women with hirsutism, treatment with this compound resulted in a marked reduction in hair growth after 12 weeks of therapy. Patients reported improvements in quality of life alongside the physical benefits .

Wirkmechanismus

Eigenschaften

CAS-Nummer

976-71-6

Molekularformel

C22H28O3

Molekulargewicht

340.5 g/mol

IUPAC-Name

(10R,13S,17R)-10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3/t16?,17?,18?,20-,21-,22+/m0/s1

InChI-Schlüssel

UJVLDDZCTMKXJK-GMTJQTPWSA-N

SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Isomerische SMILES

C[C@]12CCC(=O)C=C1C=CC3C2CC[C@]4(C3CC[C@@]45CCC(=O)O5)C

Kanonische SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C

Aussehen

Solid powder

melting_point

150 °C

Key on ui other cas no.

976-71-6

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard; Environmental Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Aldadiene;  BRN 0046602;  BRN-0046602;  BRN0046602;  Luvion;  NSC 261713;  NSC-261713;  NSC 261713Phanurane

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The 7β-acetylthio derivative can be converted into the spironolactone by treating the 7β-acetylthio derivative with a base such as sodium hydroxide or sodium methoxide to give the starting material, 17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone, followed by the addition reaction with thioacetic acid. (This method is hereinafter referred to as "elimination-addition method".)
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
spironolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
7β-acetylthio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canrenone
Reactant of Route 2
Canrenone
Reactant of Route 3
Canrenone
Reactant of Route 4
Canrenone
Reactant of Route 5
Canrenone
Reactant of Route 6
Canrenone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.